Cerium; trifluoromethanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

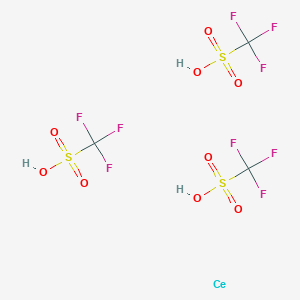

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H3CeF9O9S3 |

|---|---|

Molecular Weight |

590.4 g/mol |

IUPAC Name |

cerium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |

InChI Key |

MBSKDIVQGDCMJS-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ce] |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries in Cerium Catalyzed Transformations

The journey to the use of cerium(III) trifluoromethanesulfonate (B1224126) as a catalyst begins with the discovery of its constituent element, cerium. In 1803, Jöns Jakob Berzelius and Wilhelm Hisinger in Sweden, and independently Martin Klaproth in Germany, identified cerium, naming it after the recently discovered asteroid, Ceres. wikipedia.orgchemicool.comrsc.org Initially isolated as an oxide called ceria, early applications were slow to emerge. wikipedia.orgsputtering-targets.net A significant early use was found by Carl Auer von Welsbach in 1886, who discovered that adding 1% cerium oxide to thorium oxide produced a brilliant white light when heated, revolutionizing gas mantle lighting. wikipedia.orgsputtering-targets.net

The catalytic properties of cerium compounds, particularly cerium oxide, became a major focus of research much later. rsc.orglanl.gov Cerium oxide's ability to store and release oxygen, stemming from the facile cycling between its Ce³⁺ and Ce⁴⁺ oxidation states, made it a critical component in automotive catalytic converters for reducing harmful emissions. wikipedia.orglanl.govmdpi.com This unique redox capability also led to its widespread investigation and application in various industrial processes, including petroleum refining and selective oxidation reactions. lanl.govmdpi.com

The exploration of homogeneous cerium catalysts ran parallel to the developments in heterogeneous catalysis. acs.org Researchers found that cerium salts could act as effective reagents and catalysts in organic synthesis. chemicool.com The development of lanthanide triflates, including cerium(III) trifluoromethanesulfonate, as powerful and water-stable Lewis acid catalysts marked a significant advancement. wikipedia.org These compounds offered an alternative to traditional Lewis acids like aluminum chloride, which are sensitive to moisture and often required in stoichiometric amounts. wikipedia.orgkuleuven.be The triflate anion, being a very weak base, enhances the Lewis acidity of the cerium(III) ion, making it a highly effective catalyst for a variety of organic transformations. researchgate.net

Conceptual Frameworks and Theoretical Underpinnings of Lewis Acid Catalysis by Cerium; Trifluoromethanesulfonic Acid

The catalytic activity of cerium(III) trifluoromethanesulfonate (B1224126), Ce(OTf)₃, is rooted in its function as a potent Lewis acid. chemimpex.com A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base. This interaction is fundamental to its ability to catalyze a wide range of chemical reactions.

The key factors contributing to the Lewis acidity of Ce(OTf)₃ are:

The Cerium(III) Ion (Ce³⁺): As a member of the lanthanide series, the Ce³⁺ ion possesses a unique electronic structure ([Xe]4f¹). americanelements.comaps.org Its relatively high positive charge and the accessibility of its f-orbitals make it an effective electron pair acceptor. americanelements.com In solution, the Ce³⁺ ion is typically coordinated by water molecules, forming a hydrated complex such as [Ce(H₂O)₉]³⁺. nih.govacs.org

The Trifluoromethanesulfonate (Triflate, OTf⁻) Anion: The triflate anion (CF₃SO₃⁻) is the conjugate base of trifluoromethanesulfonic acid, a superacid. chemicalbook.com Its exceptional stability and low basicity are due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge. This makes the triflate anion a very poor nucleophile and an excellent leaving group, meaning it does not strongly bind to the cerium ion, leaving it available to interact with and activate substrates. researchgate.net

The combination of a hard lanthanide cation with a non-coordinating triflate anion results in a highly effective and water-tolerant Lewis acid. wikipedia.orgresearchgate.net Unlike many traditional Lewis acids, lanthanide triflates are stable in the presence of water, which allows for their use in aqueous or mixed-solvent systems, aligning with the principles of green chemistry. wikipedia.orgacs.orgwechemglobal.com The catalytic cycle typically involves the coordination of the Lewis acidic cerium center to a Lewis basic site on a substrate molecule (e.g., the oxygen atom of a carbonyl group). This coordination polarizes the substrate, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.

The unique ability of cerium to access both the +3 and +4 oxidation states also plays a crucial role in many of its catalytic applications, particularly in redox reactions. mdpi.comacs.orgnih.gov While Ce(OTf)₃ primarily functions as a Lewis acid catalyst, this underlying redox potential contributes to its versatility in mediating a broad spectrum of organic transformations. nih.govazom.com

| Property | Description | Relevance to Catalysis |

| Lewis Acidity | The Ce³⁺ ion acts as an electron-pair acceptor. chemimpex.com | Activates substrates by withdrawing electron density, making them more electrophilic. |

| Oxophilicity | Lanthanide ions have a strong affinity for oxygen atoms. researchgate.net | Promotes reactions involving carbonyls, ethers, and alcohols by coordinating to the oxygen. |

| Redox Potential | Cerium can readily cycle between Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.com | Enables catalytic cycles involving both Lewis acid activation and redox steps. azom.com |

| Water Tolerance | The catalyst remains stable and active in aqueous media. wikipedia.org | Allows for a broader range of reaction conditions and more environmentally benign processes. |

| Non-coordinating Anion | The triflate (OTf⁻) anion does not strongly bind to the Ce³⁺ center. researchgate.net | Maximizes the availability of the Lewis acidic site for substrate coordination. |

Contemporary Significance and Emerging Paradigms in Cerium; Trifluoromethanesulfonic Acid Research

Innovative Synthetic Routes to this compound Derivatives and Precursors

The conventional synthesis of lanthanide triflates, including cerium trifluoromethanesulfonate, involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid. wikipedia.org This method can produce hydrated triflates, which can be converted to their anhydrous forms by heating under reduced pressure. wikipedia.org While effective, research has focused on developing innovative routes to novel cerium triflate derivatives and precursors with tailored properties for specific applications.

One significant advancement is the synthesis of volatile and stable monomeric cerium(IV) complexes for use as precursors in gas-phase deposition techniques like Chemical Vapor Deposition (CVD). nih.govresearchgate.net A high-yield, two-step procedure has been developed to create new fluorinated enaminones, which act as tetradentate ligands. researchgate.net These ligands react with cerium isopropoxide precursors to form monomeric cerium(IV) enaminolate complexes. nih.govresearchgate.net These complexes exhibit high stability under ambient conditions and possess the volatility required for generating ceria (CeO₂) thin films, which are closely related to cerium's catalytic applications. nih.gov

Other innovative strategies target the creation of unique cerium catalyst precursors. A notable method involves the preparation of novel cerium(IV) oxidic compounds by reacting a cerium(IV) salt, such as ceric ammonium (B1175870) nitrate (B79036), with the salt of an organic oxyacid in an aqueous medium. google.com This process yields cerium(IV) organic compounds that are effective as catalysts. google.com Furthermore, the use of aryloxides as molecular precursors to cerium oxide materials highlights a strategy to enhance the thermal stability of the resulting compounds through bulky, oxygen-donating ligands. aliyuncs.com

Hydrothermal synthesis represents another advanced methodology, enabling the creation of complex inorganic structures. For instance, new cesium cerium(IV) iodate (B108269) compounds have been successfully prepared using a hydrothermal technique at elevated temperatures (230 °C), demonstrating the method's capability to produce highly stable and complex cerium(IV) crystal structures from precursors like CeO₂. rsc.org

| Synthetic Route | Precursors | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Conventional Method | Cerium Oxide (CeO₂), Triflic Acid (HOTf) | Hydrated or Anhydrous Cerium Triflate | Standard, well-established procedure. | wikipedia.org |

| Molecular Precursor Synthesis | Fluorinated enaminones, Cerium Isopropoxide | Monomeric Cerium(IV) Enaminolate Complexes | High stability and volatility; suitable for CVD applications. | nih.govresearchgate.net |

| Organic Oxyacid Reaction | Ceric Ammonium Nitrate, Organic Oxyacid Salts | Cerium(IV) Oxidic Compounds | Forms novel cerium(IV) organic compounds for catalysis. | google.com |

| Hydrothermal Synthesis | CsF, CeO₂, H₅IO₆, HIO₃ | Cesium Cerium(IV) Iodate | Produces complex, thermally stable inorganic cerium structures. | rsc.org |

Development of Sustainable and Green Synthesis Approaches for this compound

The development of sustainable and green synthesis approaches is a major focus in modern chemistry, and the preparation of cerium trifluoromethanesulfonate and its precursors is no exception. Cerium triflate itself is considered an environmentally benign Lewis acid catalyst. researchgate.net It is water-tolerant, allowing reactions to be conducted in aqueous media, and can often be recovered and reused, which significantly reduces the generation of acidic waste streams compared to traditional catalysts like aluminum chloride. wikipedia.orgorganic-chemistry.orgresearchgate.net

A key green strategy involves performing reactions under solvent-free conditions. For example, lanthanide triflates have been shown to be highly effective catalysts for the one-pot Biginelli reaction to produce dihydropyrimidinones without any solvent, leading to higher yields, shorter reaction times, and an environmentally friendly process. organic-chemistry.orgacs.org This approach not only avoids the use of hazardous organic solvents but also simplifies product purification and allows for catalyst recycling. organic-chemistry.org

Significant progress has been made in the green synthesis of cerium-based precursors, particularly cerium oxide nanoparticles, using plant extracts. researchgate.net This method, known as phytosynthesis, utilizes the biomolecules found in plant extracts (such as leaves, fruits, and flowers) as reducing and stabilizing agents. nih.govnih.gov This approach is cost-effective, non-toxic, and can be performed under ambient temperature and pressure, eliminating the need for harsh chemicals and complex procedures. researchgate.netnih.gov Similarly, microbes can be used as a source of secondary metabolites to facilitate a simple and eco-friendly synthesis of cerium oxide nanoparticles. nih.gov

Other novel green methods for preparing cerium precursors include:

Spray Pyrolysis : This technique offers a rapid and continuous method for producing CeO₂ nanoparticles directly from a cerium chloride solution, providing a green and short-process alternative to multi-step methods. mdpi.com

Deep Eutectic Solvents (DES) : A solvothermal synthesis using a cerium nitrate:urea-based DES has been developed. cam.ac.uk In this atom-efficient method, the cerium ion acts as both a reactant and a component of the solvent, leading to a 100% yield of the cerium atom in the final cerium oxide product. cam.ac.uk

| Green Approach | Key Principle | Example Reagents/Media | Environmental Benefits | Reference |

|---|---|---|---|---|

| Water-Tolerant Catalysis | Use of water as a solvent, catalyst reusability. | Cerium Triflate | Reduces acidic waste, avoids organic solvents. | wikipedia.orgorganic-chemistry.org |

| Solvent-Free Reactions | Elimination of solvent from the reaction. | Lanthanide Triflate in Biginelli Reaction | No solvent waste, high atom economy, easy work-up. | organic-chemistry.orgacs.org |

| Plant-Mediated Synthesis | Use of plant extracts as reducing/capping agents. | Oroxylum indicum, Spirulina platensis extracts | Eco-friendly, non-toxic, performed at ambient conditions. | rsc.orgnih.gov |

| Deep Eutectic Solvents (DES) | Solvent acts as both reaction medium and reactant source. | Cerium nitrate:urea | High atom efficiency, reduced waste. | cam.ac.uk |

| Spray Pyrolysis | Rapid, continuous production from solution. | Cerium chloride solution | Short process time, simple setup. | mdpi.com |

Impact of Preparative Conditions on the Catalytic Efficacy and Stability of this compound

The method used to prepare a cerium-based catalyst has a profound impact on its final physicochemical properties, which in turn dictates its catalytic efficacy and stability. rsc.org Research on various cerium catalysts, particularly those based on cerium oxide, demonstrates that preparative conditions directly influence factors such as surface area, redox properties, and the nature of acidic sites. semanticscholar.orgresearchgate.net

Different synthesis methods, such as co-precipitation, sol-gel, and impregnation, result in catalysts with distinct characteristics. semanticscholar.org

Sol-Gel Method : This technique often produces catalysts with a high specific surface area and strong interaction between the active components and any support material. semanticscholar.orgresearchgate.net For instance, CeO₂–TiO₂ catalysts prepared via the sol-gel method exhibited higher NOx conversion rates compared to those made by impregnation, which was attributed to better dispersion and stronger component interaction. semanticscholar.orgresearchgate.net

Co-precipitation Method : This approach can also yield catalysts with good performance by creating a homogeneous distribution of elements. The choice of precipitating agent and the pH during precipitation are critical variables that affect the final material's properties.

Impregnation Method : While straightforward, this method can sometimes lead to poorer dispersion of the active species on a support, potentially resulting in lower catalytic activity compared to sol-gel or co-precipitation methods. semanticscholar.org

The preparative conditions directly affect key catalyst properties that govern performance:

Redox Properties (Ce³⁺/Ce⁴⁺ Ratio) : The ability of cerium to cycle between its +3 and +4 oxidation states is crucial for many catalytic oxidation reactions. researchgate.net The synthesis method directly affects the concentration of Ce³⁺ on the catalyst surface, which can create oxygen vacancies and enhance redox capabilities. semanticscholar.orgmdpi.com For example, certain hydrolysis preparation methods have been shown to yield a higher Ce³⁺/Ce⁴⁺ ratio, leading to improved catalytic activity. mdpi.com

Surface Acidity : The preparation route influences the number and type of acid sites (Brønsted vs. Lewis) on the catalyst's surface. Doping with elements like Molybdenum (Mo) during synthesis can increase the number of Brønsted acid sites, which enhances the adsorption of reactants and improves catalytic performance in reactions like the selective catalytic reduction (SCR) of NOx. semanticscholar.orgmdpi.com

Stability and Resistance : The choice of synthesis method can enhance the catalyst's resistance to deactivation. For instance, the presence of certain dopants introduced during preparation can improve tolerance to water and sulfur dioxide. mdpi.com The mode of preparation and the percentage of water present in the final cerium(IV) triflate sample have been shown to have a marked influence on its oxidative ability in benzylic oxidations. rsc.org

| Preparation Method | Impact on Catalyst Property | Effect on Catalytic Efficacy | Reference |

|---|---|---|---|

| Sol-Gel | High specific surface area, strong component interaction, good dispersion. | Often leads to higher catalytic activity due to more available active sites. | semanticscholar.orgresearchgate.net |

| Co-precipitation | Homogeneous distribution of elements. | Can produce highly active and selective catalysts. | semanticscholar.org |

| Hydrothermal | Can create specific crystal morphologies and high Ce³⁺ concentrations. | Morphology and redox properties can be tailored for optimal performance. | mdpi.com |

| Impregnation | Dispersion depends heavily on support interaction; may be less uniform. | Efficacy can be lower if active species are not well-dispersed. | semanticscholar.org |

Fundamental Principles of Cerium Coordination with Donor Ligands in Catalytic Systems

The large ionic radius of the Ce(III) ion allows for high and variable coordination numbers, typically ranging from 7 to 12, which is a common feature for lanthanides. researchgate.netlibretexts.orglibretexts.org This flexibility in coordination number allows for the accommodation of a wide variety of ligand geometries. The interaction between the Ce(III) center and the ligands is predominantly ionic in nature, driven by electrostatic forces. As a hard Lewis acid, Ce(III) preferentially coordinates with hard donor atoms such as oxygen and nitrogen. researchcommons.orgasianpubs.org

The trifluoromethanesulfonate (triflate, OTf) anion is a weakly coordinating ligand, meaning it can be readily displaced by stronger donor ligands. soton.ac.uk This property is crucial in catalysis as it provides open coordination sites on the cerium center for substrate binding and activation. While the triflate anion itself can coordinate to the cerium ion, particularly in the absence of other strong donors, its lability is a key feature in catalytic cycles.

Common coordination geometries for cerium complexes include the capped square antiprism and the tricapped trigonal prism for coordination numbers of 9. researchgate.net However, the specific geometry is highly dependent on the steric bulk and denticity of the coordinated ligands. For instance, with bidentate nitrate ligands, a coordination number of 12 can be achieved, adopting an icosahedral geometry. libretexts.org In aqueous solutions, computational studies suggest that the hydrated Ce(III) ion has an average coordination number of approximately 9.1, with water molecules in the first hydration sphere. researchgate.net

The nature of the donor ligand significantly influences the properties of the cerium catalytic system. Hard oxygen donor ligands, such as those found in β-diketonates, are effective at stabilizing the cerium ion. researchcommons.orgmorressier.com Nitrogen-donor ligands, including amines, pyridines, and bisoxazolines, are also widely employed to create a well-defined and often chiral coordination sphere around the cerium ion. asianpubs.orguol.demdpi.com The electronic properties of the ligands can also be tuned to modulate the redox potential of the cerium center, although Ce(III) is the more common oxidation state in the context of cerium triflate catalysis. morressier.com

Table 1: Common Coordination Geometries and Numbers for Cerium(III) Complexes

| Coordination Number | Geometry | Example Ligand Type |

|---|---|---|

| 8 | Square Antiprism | β-diketonates researchcommons.org |

| 9 | Capped Square Antiprism, Tricapped Trigonal Prism | Aqua ligands researchgate.net |

| 10 | - | Pyridine-2,4,6-tricarboxylate researchgate.net |

| 11 | - | 15-crown-5 libretexts.org |

| 12 | Icosahedron | Bidentate nitrates libretexts.org |

Rational Design and Synthesis of Ligands for Enhanced this compound Catalytic Performance

The rational design of ligands is a cornerstone for developing efficient and selective cerium triflate-based catalysts. The goal is to create a ligand architecture that not only strongly binds to the cerium ion but also creates a specific steric and electronic environment to facilitate a desired chemical transformation. Key ligand classes that have been successfully employed in cerium catalysis include β-diketonates, phosphines, and chiral bisoxazolines.

β-Diketiminate and β-Diketone Ligands: These ligands are known for their ability to stabilize metal ions in various oxidation states. researchgate.net The synthesis of β-diketone ligands often involves the condensation of an ester with a ketone in the presence of a base. For β-diketiminate (nacnac) ligands, a common synthetic route is the condensation of a β-diketone with two equivalents of an aniline (B41778) derivative. mdpi.comresearchgate.net By modifying the substituents on the aryl rings of the aniline or the backbone of the diketone, both the steric hindrance and the electronic properties of the resulting cerium complex can be finely tuned. morressier.com

Phosphine (B1218219) Ligands: Chiral phosphine ligands are pivotal in asymmetric catalysis. tcichemicals.com The synthesis of P-chirogenic phosphine ligands, where the stereocenter is the phosphorus atom itself, has been advanced through the use of phosphine-borane intermediates. jst.go.jpnih.gov This methodology allows for the convenient preparation of optically pure phosphine ligands. These ligands can then be coordinated to cerium triflate to generate catalysts for enantioselective reactions. The synthesis often involves the reaction of a secondary phosphine-borane with an organolithium reagent followed by coupling with a suitable electrophile. jst.go.jp

Chiral Bis(oxazoline) Ligands: C₂-symmetric bis(oxazoline) (BOX) ligands are a privileged class of chiral ligands for a wide range of asymmetric catalytic reactions. acs.org Their synthesis typically starts from readily available chiral amino alcohols. A common procedure involves the reaction of a chiral amino alcohol with a dicarboxylic acid derivative, such as diethyl malonimidate dihydrochloride, to form a bis(hydroxyamide), which is then cyclized to the bis(oxazoline) ligand. nih.govutexas.edu By varying the amino alcohol and the linker between the two oxazoline (B21484) rings, a library of ligands with different steric and electronic properties can be generated. sioc.ac.cn For instance, pyridylbisoxazoline (PyBOX) scaffolds have been investigated as ligands for cerium-catalyzed asymmetric α-hydroxylation. uol.de

Table 2: Synthesis Strategies for Key Ligand Classes in Cerium Catalysis

| Ligand Class | General Synthetic Approach | Key Features for Cerium Catalysis |

|---|---|---|

| β-Diketiminates (nacnac) | Condensation of a β-diketone with anilines | Tunable steric and electronic properties; stabilization of the metal center. morressier.comresearchgate.net |

| P-Chirogenic Phosphines | Use of phosphine-borane intermediates | Creation of a chiral environment at the metal center for asymmetric catalysis. tcichemicals.comjst.go.jp |

| Chiral Bis(oxazolines) (BOX) | Cyclization of bis(hydroxyamides) derived from chiral amino alcohols | Privileged ligands for asymmetric reactions; modular synthesis allows for fine-tuning. acs.orgnih.gov |

Spectroscopic and Computational Probes of this compound Coordination Environments Relevant to Reactivity

A variety of spectroscopic and computational techniques are employed to elucidate the coordination environment of cerium triflate complexes, providing insights into their structure and its influence on catalytic reactivity.

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the ligands and can indicate coordination to the cerium ion. researchgate.net Changes in the vibrational frequencies of functional groups on the ligand upon coordination, such as C=O or C=N stretching frequencies, can confirm the binding of the ligand to the metal center. researchgate.net For example, a band around 744 cm⁻¹ in the FTIR spectrum can be indicative of a Ce-O bond. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the local electronic and geometric structure of the cerium center. X-ray Absorption Near Edge Structure (XANES) at the Ce L₃-edge can provide information about the oxidation state of cerium. researchgate.net Analysis of the XANES spectra of cerium(IV) oxides has been used to assess the cerium valence state. researchgate.net

Computational Methods: Density Functional Theory (DFT) and other computational methods are increasingly used to model the structure and electronic properties of cerium complexes. researchgate.netnih.gov These calculations can predict coordination geometries, bond lengths, and vibrational frequencies, which can then be compared with experimental data. libretexts.orgresearchgate.net Computational studies have been used to investigate the hydration of the Ce(III) ion, predicting coordination numbers and geometries in aqueous solution. researchgate.net Furthermore, computational analyses can shed light on the electronic structure of cerium complexes and how ligand modifications can tune their redox properties, which is crucial for understanding and predicting catalytic reactivity. nih.gov

Table 3: Spectroscopic and Computational Probes for Cerium Triflate Complexes

| Technique | Information Gained | Relevance to Reactivity |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) | Solution structure, ligand coordination, presence of coordinated triflate. morressier.comnih.govwiley-vch.de | Understanding the catalyst structure in the reaction medium. |

| FTIR/Raman Spectroscopy | Vibrational modes of ligands, confirmation of ligand binding to cerium. researchgate.netresearchgate.net | Confirming the formation of the desired catalyst complex. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of cerium. researchgate.net | Determining the electronic state of the cerium center, which is crucial for redox-active catalysis. |

| Computational Methods (e.g., DFT) | Prediction of geometries, electronic structures, and spectroscopic properties. researchgate.netnih.gov | Rationalizing experimental observations and guiding the design of new catalysts. |

Mechanistic Elucidation of Cerium; Trifluoromethanesulfonic Acid Catalyzed Transformations

Unraveling Catalytic Cycles and Intermediate Species in Cerium; trifluoromethanesulfonic acid Reactions

Cerium(III) trifluoromethanesulfonate (B1224126), often abbreviated as Ce(OTf)₃, is a powerful Lewis acid catalyst utilized in a variety of organic transformations. nih.gov Its catalytic activity stems from the ability of the cerium(III) ion to coordinate with substrates, thereby activating them for subsequent reactions. The triflate anion's weakly coordinating nature enhances the Lewis acidity of the cerium center, making it a highly effective catalyst. researchgate.net

The catalytic cycles of reactions involving Ce(OTf)₃ typically commence with the coordination of the Lewis acidic Ce(III) center to a heteroatom, such as oxygen or nitrogen, in one of the reactants. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

A plausible mechanism for the Ce(OTf)₃-catalyzed aza-Diels-Alder reaction involves the activation of the imine component. The cerium(III) center coordinates to the nitrogen atom of the imine, increasing its electrophilicity. This activated imine then reacts with a diene in a [4+2] cycloaddition to form the desired tetrahydroquinoline product. nih.gov Following the product formation, the catalyst is regenerated and can enter another catalytic cycle.

In the deprotection of p-methoxybenzyl (PMB) ethers, Ce(OTf)₃ demonstrates superior efficacy compared to other cerium salts like cerium(III) chloride. researchgate.net The catalytic cycle is thought to involve the coordination of the cerium(III) ion to the ether oxygen, facilitating the cleavage of the C-O bond. The enhanced activity of the triflate salt is attributed to the non-coordinating nature of the triflate anion, which leaves the cerium center more accessible for substrate binding. researchgate.net

Intermediate species in these catalytic cycles are often transient and challenging to isolate. However, their existence is inferred from mechanistic studies and computational modeling. For instance, in Friedel-Crafts reactions, a cerium-coordinated carbocation intermediate is proposed. researchgate.net The stability of such intermediates is crucial in determining the reaction pathway and the final product distribution.

The versatility of Ce(OTf)₃ is further highlighted by its ability to catalyze a range of other reactions, including esterifications, alkylations, and condensations. nih.gov In each case, the fundamental step of the catalytic cycle involves the activation of a substrate through coordination to the cerium(III) center.

Quantitative Analysis of Lewis Acidity and Catalytic Activation Modes of this compound

The catalytic prowess of cerium(III) trifluoromethanesulfonate is intrinsically linked to its Lewis acidic character. The Ce(III) ion, a member of the lanthanide series, possesses vacant f-orbitals that can accept electron pairs, rendering it a Lewis acid. The trifluoromethanesulfonate (triflate) anion is a very weak base, which significantly enhances the Lewis acidity of the cerium center compared to salts with more coordinating anions like chloride. researchgate.net

Quantitative measurements of Lewis acidity can be performed using various techniques, including spectroscopic titrations with probe molecules. For instance, the shift in the vibrational frequency of a probe molecule like pyridine (B92270) upon coordination to the Lewis acid can be correlated to its strength. While specific quantitative data for Ce(OTf)₃ is not always readily available in comparative tables, its reactivity in various reactions provides a qualitative and sometimes semi-quantitative measure of its Lewis acidity. researchgate.net

Studies comparing different lanthanide triflates have shown that while there are variations in their catalytic activity, they are all generally effective Lewis acids. organic-chemistry.org The choice of the specific lanthanide can sometimes be tuned to optimize a particular transformation.

The primary mode of catalytic activation by Ce(OTf)₃ involves the coordination of the cerium ion to a lone pair of electrons on a heteroatom (e.g., oxygen or nitrogen) of the substrate. This coordination withdraws electron density from the substrate, making it more electrophilic and thus more reactive towards nucleophiles. nih.gov For example, in the acylation of activated benzenes, Ce(OTf)₃ activates the acylating agent, facilitating the Friedel-Crafts reaction. researchgate.net

In some cases, the addition of a co-catalyst, such as lithium perchlorate (B79767), can enhance the catalytic activity of Ce(OTf)₃, particularly for less reactive substrates. researchgate.net This suggests a synergistic effect where the co-catalyst may assist in the activation process, possibly by forming a more reactive catalytic species.

The table below summarizes the role of Ce(OTf)₃ as a Lewis acid catalyst in various organic reactions, highlighting the activated substrate and the general reaction type.

| Reaction Type | Activated Substrate | Role of Ce(OTf)₃ |

| Aza-Diels-Alder | Imine | Activation of the C=N bond |

| Deprotection of Ethers | Ether | Activation of the C-O bond |

| Friedel-Crafts Acylation | Acylating Agent | Enhancement of electrophilicity |

| Esterification | Carboxylic Acid | Activation of the carbonyl group |

Kinetic and Stereochemical Investigations of this compound Catalyzed Processes

Kinetic studies of reactions catalyzed by cerium(III) trifluoromethanesulfonate provide valuable insights into the reaction mechanisms and the factors that influence the reaction rate. The rate of a catalyzed reaction is typically dependent on the concentrations of the substrate, the catalyst, and in some cases, other reagents. biofueljournal.com

For instance, in the acetylation of glycerol (B35011) using a sulphated cerium-zirconium oxide catalyst, the reaction rate was found to be influenced by the molar ratio of reactants, catalyst loading, and temperature. biofueljournal.com While this study does not use Ce(OTf)₃ specifically, it demonstrates the type of kinetic analysis that can be applied to cerium-catalyzed reactions. The findings from such studies can be used to optimize reaction conditions to achieve higher yields and selectivities in shorter reaction times. biofueljournal.com

Stereochemical investigations are crucial for understanding the three-dimensional aspects of a reaction and are particularly important in asymmetric synthesis. Chiral Lewis acids, including those based on cerium, have been developed to catalyze enantioselective reactions. nih.gov For example, a novel cerium(III)-(R)-BNP complex has been shown to act as a storable chiral Lewis acid catalyst for the enantioselective hetero-Diels-Alder reaction. nih.gov The stereochemical outcome of such reactions is determined by the geometry of the transition state, which is influenced by the coordination of the reactants to the chiral cerium complex.

The design of the chiral ligand is critical in achieving high levels of stereocontrol. The ligand creates a chiral environment around the cerium center, which then directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

While detailed kinetic and stereochemical data for a wide range of Ce(OTf)₃ catalyzed reactions are not always extensively documented in single sources, the principles of catalysis suggest that these factors are of paramount importance in understanding and controlling the reactivity of this versatile Lewis acid.

Computational and Theoretical Modeling of this compound Reactivity and Selectivity

Computational and theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions, including those involving cerium(III) trifluoromethanesulfonate. nih.govnih.gov These methods allow for the detailed examination of reaction pathways, the structures of intermediates and transition states, and the energetic profiles of the reactions.

DFT calculations can be used to model the catalytic cycle of a Ce(OTf)₃-catalyzed reaction, providing insights into the coordination of the substrate to the cerium center and the subsequent steps of the reaction. For example, in the context of palladium-catalyzed cross-coupling reactions, DFT has been used to explain the selectivity for C-OTf versus C-Cl bond activation, highlighting the role of the palladium ligation state. nsf.gov Similar principles can be applied to understand the reactivity of Ce(OTf)₃.

Theoretical studies can also be employed to predict the Lewis acidity of different catalysts and to understand how the electronic properties of the catalyst and substrate influence the reaction outcome. researchgate.net By calculating properties such as the fluoride (B91410) ion affinity, a quantitative scale of Lewis acidity can be established, which can guide the selection of the most appropriate catalyst for a given transformation. researchgate.net

In the study of ceria-based catalysts, DFT has been used to investigate the activation of methane. researchgate.net These studies reveal how the structure of the ceria cluster and the coordination environment of the cerium atoms affect the catalytic activity. researchgate.net Such insights are transferable to understanding the reactivity of molecular catalysts like Ce(OTf)₃.

Furthermore, computational modeling can aid in the rational design of new and improved catalysts. By simulating the effect of different ligands or counterions on the catalytic activity and selectivity, it is possible to identify promising candidates for experimental investigation. This synergy between computational and experimental chemistry accelerates the development of more efficient and selective catalytic systems. nih.gov

The table below provides an overview of how computational modeling contributes to understanding Ce(OTf)₃ reactivity.

| Computational Method | Application in Ce(OTf)₃ Catalysis | Insights Gained |

| Density Functional Theory (DFT) | Modeling catalytic cycles | Structures of intermediates and transition states, reaction energetics |

| Ab initio calculations | Quantifying Lewis acidity | Prediction of catalyst strength and reactivity |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Understanding dynamic processes and selectivity |

Applications of Cerium; Trifluoromethanesulfonic Acid in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions Catalyzed by Cerium; trifluoromethanesulfonic acid

The construction of carbon-carbon bonds is a fundamental process in organic synthesis. This compound has proven to be a powerful catalyst in promoting several key reactions that achieve this goal, including aldol-type reactions, Friedel-Crafts alkylations and acylations, pericyclic reactions, and multi-component reactions.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-hydroxy carbonyl compounds. While the use of this compound in asymmetric and diastereoselective aldol-type reactions is an area of ongoing research, the principles of Lewis acid catalysis suggest its potential in this domain. Lewis acids like cerium triflate can activate the carbonyl group of an aldehyde or ketone, rendering it more susceptible to nucleophilic attack by an enol or enolate. This activation can influence the stereochemical outcome of the reaction. The coordination of the Lewis acid to the carbonyl oxygen can create a more organized transition state, favoring the formation of one diastereomer over another. In the context of asymmetric synthesis, a chiral ligand can be coordinated to the cerium ion, creating a chiral Lewis acid complex that can induce enantioselectivity.

| Reactant 1 | Reactant 2 | Catalyst System | Key Outcome |

|---|---|---|---|

| Aldehyde/Ketone | Enol/Enolate | This compound | Potential for Diastereoselective Aldol Adduct Formation |

| Aldehyde/Ketone | Enol/Enolate | This compound + Chiral Ligand | Potential for Asymmetric Aldol Adduct Formation |

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to an aromatic ring. researchgate.net Cerium(III) triflate has been demonstrated to be an efficient catalyst for the Friedel-Crafts acylation of activated aromatic compounds. researchgate.net For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) in the presence of a catalytic amount of cerium(III) triflate proceeds smoothly to afford the corresponding aromatic ketone in high yield. researchgate.net For less reactive aromatic substrates, the catalytic activity of cerium(III) triflate can be significantly enhanced by the addition of a co-catalyst such as lithium perchlorate (B79767). researchgate.net This catalytic system allows for the acylation of a broader range of arenes with good to excellent yields. researchgate.net Furthermore, a heterogeneous catalyst system has been developed by supporting cerium triflate on fly ash, which demonstrates high activity in the acylation of veratrole with acetic anhydride and offers the advantage of easy recovery and reuse. researchgate.net

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Anisole | Acetic Anhydride | Cerium(III) triflate | p-Methoxyacetophenone | High |

| Toluene | Acetic Anhydride | Cerium(III) triflate + Lithium Perchlorate | Methylacetophenone | Good |

| Veratrole | Acetic Anhydride | Fly ash-supported cerium triflate | 3,4-Dimethoxyacetophenone | 88 |

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems in a stereocontrolled manner. oup.comillinois.edu Cerium(III) triflate has been shown to catalyze cycloaddition reactions effectively. A notable example is the synthesis of naphtho[2,3-d] researchgate.netresearchgate.netresearchgate.nettriazole-4,9-dione derivatives through the cycloaddition of 1,4-naphthoquinone (B94277) with functionalized azides in aqueous solutions. researchgate.net This method is environmentally friendly and allows for the recycling of the catalyst. researchgate.net Cerium(III) complexes have also been employed as catalysts in hetero-Diels-Alder reactions. researchgate.net Furthermore, a cerium(III) immobilized on functionalized halloysite (B83129) catalyst has been developed for the aza-Diels–Alder reaction, leading to the synthesis of tetrahydroquinoline compounds. nih.gov The Lewis acidity of the cerium(III) center activates the dienophile, facilitating the [4+2] cycloaddition with the diene. nih.gov

| Diene | Dienophile | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| Functionalized Azide | 1,4-Naphthoquinone | Cerium(III) triflate | Cycloaddition | Naphthotriazoledione derivative |

| Imine | Alkene | Ce/Hal-TCT-IDA | Aza-Diels-Alder | Tetrahydroquinoline derivative |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Cerium-based catalysts have shown promise in promoting such reactions. For example, cerium ammonium (B1175870) nitrate (B79036), a related cerium salt, has been used to catalyze the one-pot synthesis of functionalized tetrahydropyridines from a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine. nih.gov In the realm of cascade reactions, cerium(III) chloride, another cerium(III) salt, has been utilized as a catalyst for the synthesis of multisubstituted pyrrolo[1,2-a]quinolines from 2-alkylazaarenes and nitroolefins. nih.gov This transformation proceeds through a tandem Michael addition, cyclization, and aromatization sequence. nih.gov The ability of cerium catalysts to facilitate multiple bond-forming events in a single pot highlights their utility in the rapid construction of molecular complexity. nih.govazom.com

| Reactants | Catalyst | Reaction Type | Product Class |

|---|---|---|---|

| β-keto ester, aromatic aldehyde (2 equiv.), amine (2 equiv.) | Cerium ammonium nitrate | Multicomponent Reaction | Functionalized tetrahydropyridines |

| 2-Alkylazaarene, nitroolefin | Cerium(III) chloride | Cascade Cyclization | Pyrrolo[1,2-a]quinolines |

Heteroatom Functionalization and Transformation Reactions via this compound Catalysis

Beyond the formation of carbon-carbon bonds, this compound also catalyzes reactions that introduce or modify heteroatom-containing functional groups.

Esterification and transesterification are fundamental reactions for the synthesis of esters, which are prevalent in natural products, pharmaceuticals, and materials. Cerium(IV) triflate has been reported as an effective catalyst for the esterification of alcohols with various carboxylic acids, including acetic, chloroacetic, trifluoroacetic, propionic, stearic, and benzoic acids. oup.com These reactions can be carried out either in a solvent or under solvent-free conditions, affording high yields of the corresponding esters. oup.com Additionally, the formylation and acetylation of primary and secondary alcohols can be achieved using ethyl formate (B1220265) and ethyl acetate, respectively, in the presence of a catalytic amount of cerium(IV) triflate. oup.com A key advantage of this catalytic system is the high retention of configuration observed in the acetylation and formylation of chiral alcohols such as (-)-menthol. oup.com

| Substrate | Reagent | Catalyst | Reaction Type | Key Feature |

|---|---|---|---|---|

| Alcohols | Carboxylic Acids | Cerium(IV) triflate | Esterification | High yields, solvent or solvent-free |

| Primary/Secondary Alcohols | Ethyl formate/Ethyl acetate | Cerium(IV) triflate | Formylation/Acetylation | High retention of configuration |

Amidation and Imine Formation Reactions

Cerium-based reagents have shown utility in reactions involving the formation of carbon-nitrogen bonds, such as those found in imines. While direct cerium triflate-catalyzed amidation is less commonly reported, its role as a Lewis acid facilitates the formation of imines, which are crucial intermediates in many synthetic pathways. Imines are typically formed by the condensation of a primary amine with an aldehyde or ketone. Lewis acids like cerium triflate can activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine, thereby promoting the reaction.

The general mechanism involves the coordination of the cerium cation to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The amine then attacks this carbon, and subsequent dehydration, often promoted by the catalyst, leads to the formation of the imine. This catalytic approach is valuable for synthesizing imines under mild conditions. researchgate.net Furthermore, related cerium salts like cerium(IV) ammonium nitrate have been utilized in multicomponent reactions involving imine surrogates, highlighting the broader role of cerium compounds in this area of synthesis. nih.gov

Etherification and Acetylation Reactions, including Protecting Group Chemistry

Cerium(III) triflate is a highly effective catalyst for acetylation reactions, a common strategy for protecting alcohol functional groups. researchgate.net It efficiently catalyzes the acetylation of a wide array of primary, secondary, and tertiary alcohols using acetic anhydride, often under solvent-free conditions. researchgate.net This method is noted for its high yields, mild reaction conditions, and compatibility with various functional groups. researchgate.net A key advantage is that the catalyst can be recovered and reused without significant loss of activity. researchgate.net

The reaction proceeds smoothly for simple and sterically hindered alcohols, and importantly, does not cause isomerization of chiral centers. researchgate.net

Table 1: Cerium(III) Triflate Catalyzed Acetylation of Various Alcohols

| Substrate (Alcohol) | Product | Yield (%) |

|---|---|---|

| 1-Octanol | 1-Octyl acetate | 98 |

| Cyclohexanol | Cyclohexyl acetate | 95 |

| Benzyl alcohol | Benzyl acetate | 98 |

| (-)-Menthol | (-)-Menthyl acetate | 95 |

| 1-Adamantanol | 1-Adamantyl acetate | 92 |

Data sourced from research on the acetylation of alcohols catalyzed by Cerium(III) triflate. researchgate.net

In the realm of protecting group chemistry, cerium(III) triflate also serves as an efficient catalyst for the chemoselective cleavage of acetals and ketals. acs.org This deprotection is performed under mild conditions, typically at room temperature in wet nitromethane, leaving other sensitive protecting groups like tert-butyldimethylsilyl (TBDMS) ethers largely intact. acs.org The higher Lewis acidity of cerium(III) triflate compared to cerium(III) chloride makes it a more effective catalyst for these transformations. acs.org It has also been investigated for the deprotection of p-methoxybenzyl (PMB) ethers. researchgate.net

Cyclization and Rearrangement Reactions Promoted by this compound

The Lewis acidic nature of cerium(III) triflate makes it an effective promoter of various cyclization and rearrangement reactions, which are fundamental processes for constructing cyclic and polycyclic frameworks in organic synthesis. researchgate.netnih.gov These reactions often proceed through cationic intermediates, which are stabilized by the triflate counter-ion.

One notable application is in cycloaddition reactions. For instance, cerium(III) triflate catalyzes the cycloaddition of 1,4-naphthoquinone with functionalized azides in aqueous solutions to synthesize naphtho[2,3-d] acs.orgresearchgate.netsigmaaldrich.comtriazole-4,9-dione derivatives. researchgate.net This methodology is valued for its use of environmentally friendly conditions (water as a solvent), high yields, and the recyclability of the catalyst. researchgate.net Cerium(III) complexes have also been noted to catalyze condensation cyclization reactions of 1,3-diketones. researchgate.net The ability of cerium triflate to act as a potent Lewis acid facilitates key bond-forming events, enabling the construction of complex ring systems from relatively simple acyclic precursors.

Enantioselective and Diastereoselective Catalysis with Chiral this compound Systems

The development of enantioselective and diastereoselective catalytic systems is a cornerstone of modern synthetic chemistry, enabling the synthesis of single enantiomers of chiral molecules. nih.gov While specific examples of chiral cerium trifluoromethanesulfonate (B1224126) systems are not extensively documented in the provided literature, the principles of Lewis acid catalysis suggest significant potential. Lanthanide triflates, including cerium(III) triflate, can be complexed with chiral ligands to create a chiral environment around the metal center.

This chiral Lewis acid complex can then coordinate to a substrate, directing the approach of a reactant from a specific face, thereby inducing stereoselectivity. This strategy has been successfully applied with other metal triflates. For example, scandium(III) triflate, a related lanthanide Lewis acid, has been used in diastereoselective allylations where its hydrate (B1144303) form was crucial for achieving high selectivity. mdpi.com It is plausible that similar strategies could be developed for cerium(III) triflate. The formation of chiral coordination complexes could enable its use in a range of asymmetric transformations, such as Diels-Alder reactions, aldol reactions, and Michael additions, providing access to enantiomerically enriched products. nih.govmsu.edu The development of such systems remains an active area of research, aiming to harness the unique electronic properties of cerium in asymmetric catalysis.

Integration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. scispace.comwiley.com The integration of homogeneous catalysts like cerium(III) trifluoromethanesulfonate into these systems holds considerable promise for process intensification in pharmaceutical and fine chemical synthesis. scispace.comrsc.org

In a flow setup, a solution of the substrate and the cerium triflate catalyst would be continuously pumped through a heated or cooled microreactor. nih.gov The small dimensions of the reactor channels ensure rapid mixing and precise temperature control, which can lead to higher yields, reduced reaction times, and fewer byproducts compared to batch reactions. scispace.com This level of control is particularly beneficial for highly exothermic reactions or for reactions involving unstable intermediates.

While the direct immobilization of the homogeneous cerium triflate catalyst can be challenging, strategies such as using scavenger resins downstream to remove the catalyst or developing supported versions of the catalyst on solid materials could enable its use in continuous processes. researchgate.net The application of flow technology can transform synthetic protocols from laboratory-scale experiments into robust and efficient manufacturing processes, and catalysts like cerium(III) triflate are well-suited for this transition due to their high activity and stability. scispace.com

Catalyst Management, Sustainability, and Environmental Considerations in Cerium; Trifluoromethanesulfonic Acid Catalysis

Strategies for Recovery, Recycling, and Reusability of Cerium; trifluoromethanesulfonic acid Catalysts

The economic and environmental viability of processes catalyzed by cerium(III) triflate is significantly enhanced by the ability to recover and reuse the catalyst. Several strategies have been developed, largely dependent on whether the catalyst is used in a homogeneous or heterogeneous system.

For homogeneous applications where the catalyst is dissolved in the reaction medium, recovery often involves an aqueous work-up. Lanthanide triflates, including cerium(III) triflate, are compatible with water and can be separated from the organic product phase through extraction. organic-chemistry.org This simple procedure allows for the quantitative recovery of the catalyst, which can then be reused in subsequent reaction cycles with no significant loss of activity. organic-chemistry.org This approach is particularly advantageous for its simplicity and effectiveness, making it a sustainable option for industrial applications. organic-chemistry.org

In cases where the catalyst is heterogenized by immobilization on a solid support, recovery is more straightforward. Traditional methods such as simple filtration or centrifugation can be employed to separate the solid catalyst from the liquid reaction mixture. mdpi.com These mechanical separation techniques are well-established and can be highly efficient, although they can sometimes be tedious or lead to catalyst loss if nanoparticles are involved. mdpi.com

To overcome the limitations of traditional methods, magnetic separation has emerged as a highly effective technique. In this approach, the cerium catalyst is supported on magnetic nanoparticles, such as iron oxides. mdpi.com After the reaction, the catalyst can be easily and rapidly isolated from the reaction medium by applying an external magnetic field. mdpi.com This method is not only efficient but also prevents significant loss of the catalyst. For instance, cobalt nanoparticles supported on ceria, which benefits from the promotional effect of cerium(III), were successfully isolated using a permanent magnet and reused for five cycles without losing their initial activity. mdpi.com

The reusability of cerium-based catalysts has been demonstrated in various systems. A nano-catalyst synthesized by intercalating a cerium(IV)-sandwiched polyoxometalate into layered double hydroxides was recovered and reused at least ten times without a significant decrease in catalytic activity. researchgate.net

| Catalyst System | Recovery Method | Number of Cycles | Outcome | Reference |

| Lanthanide(III) triflates | Aqueous work-up | Multiple | Quantitative recovery and no loss of activity | organic-chemistry.org |

| Cobalt nanoparticles on ceria | Magnetic separation | 5 | Retained initial catalytic activity | mdpi.com |

| Cerium-polyoxometalate on layered double hydroxides | Filtration/Centrifugation | 10 | No significant decrease in catalytic activity | researchgate.net |

Immobilization and Heterogenization Approaches for this compound Catalysts

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a key strategy for improving catalyst lifecycle management. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the significant practical advantages of heterogeneous catalysts, most notably the ease of separation and recycling. researchgate.net

Various materials have been explored as supports for cerium(III) triflate and related cerium catalysts. These supports provide a stable framework that prevents the catalyst from leaching into the reaction medium.

Common Immobilization Supports:

Inorganic Oxides: Materials like zirconia and ceria itself are effective supports. Trifluoromethanesulfonic acid has been successfully immobilized on zirconia to create a solid superacid catalyst. researchgate.net Ceria-based supports are also widely used, as they can synergistically enhance catalytic activity through their own redox properties. mit.edu

Clays and Minerals: Natural materials such as halloysite (B83129) nanotubes have been functionalized to support cerium(III) complexes. For example, cerium(III) was loaded onto a modified halloysite surface to create a robust, heterogenized Lewis acid catalyst for aza-Diels-Alder reactions. nih.gov

Polymers and Frameworks: Metal-Organic Frameworks (MOFs) offer tunable, high-surface-area structures that can act as supports for single-site catalysts. mit.edu Studies have shown that cerium-based MOFs can effectively support copper catalysts, with the cerium nodes enhancing catalytic oxidation rates compared to analogous zirconium-based MOFs. mit.edu

Layered Materials: Layered double hydroxides (LDHs) have been used to intercalate cerium-containing catalytic species, creating stable and reusable nanocomposites. researchgate.net

The choice of support and immobilization method can influence the catalyst's activity, stability, and selectivity. The goal is to create a strong linkage between the cerium catalyst and the support to prevent leaching while ensuring the active sites remain accessible to the reactants.

| Support Material | Catalyst Type | Application | Advantages | Reference |

| Halloysite Nanotubes | Cerium(III) complex | Aza-Diels-Alder reaction | Strong complexation, heterogenized Lewis acid | nih.gov |

| Zirconia (ZrO₂) | Trifluoromethanesulfonic acid | Esterification | Creates strong acid sites, solid catalyst | researchgate.net |

| Layered Double Hydroxides (LDHs) | Cerium(IV)-polyoxometalate | Oxidation of pyridines | High stability, reusable for 10+ cycles | researchgate.net |

| Cerium-based MOF (MOF-808(Ce)) | Supported Copper (Cu) | Cyclohexane and CO oxidation | Enhances catalytic rate via support effects | mit.edu |

Comparative Studies and Synergistic Catalysis Involving Cerium; Trifluoromethanesulfonic Acid

Comparative Analysis with Other Lanthanide Lewis Acid Catalysts (e.g., Scandium, Ytterbium Triflates)

Lanthanide triflates are recognized as a potent class of Lewis acid catalysts, valued for their high oxophilicity, water stability, and reusability. researchgate.netnih.gov Within this family, the catalytic efficacy can vary depending on the specific lanthanide ion, which is primarily attributed to differences in ionic radius and the resulting charge-to-size ratio. researchgate.net Generally, as the ionic radius decreases across the lanthanide series, the Lewis acidity increases.

Cerium(III) triflate's performance is often benchmarked against other common lanthanide triflates like those of scandium(III) and ytterbium(III). Scandium(III) triflate [Sc(OTf)₃], in particular, is noted for its exceptional Lewis acidity and catalytic activity, which is attributed to the small ionic size of the Sc³⁺ ion. researchgate.net It often demonstrates superior efficiency compared to other metal triflates in a wide array of chemical transformations. researchgate.netorganic-chemistry.org Ytterbium(III) triflate [Yb(OTf)₃] also exhibits significant catalytic activity and is frequently employed in organic synthesis. organic-chemistry.org

In reactions such as the direct acetylation of alcohols with acetic acid, scandium(III) triflate has been identified as the most effective catalyst among the metal triflates tested, with ytterbium(III) triflate also showing high activity. organic-chemistry.org Similarly, in Friedel-Crafts acylations of activated aromatic compounds, cerium(III) triflate has proven to be an effective catalyst, providing excellent yields. researchgate.net While direct, side-by-side comparisons under identical conditions are reaction-specific, the general trend suggests an inverse correlation between the lanthanide's ionic radius and its catalytic competence. researchgate.net

| Catalyst | Ionic Radius (pm) of M³⁺ | Typical Catalytic Performance | Key Features |

|---|---|---|---|

| Scandium(III) triflate | 74.5 | Very High | Exceptionally strong Lewis acid; highly effective in various reactions including acetylations and cycloadditions. researchgate.netorganic-chemistry.org |

| Ytterbium(III) triflate | 86.8 | High | Widely used and effective catalyst for many C-C bond forming reactions. organic-chemistry.org |

| Cerium(III) triflate | 102 | Effective | Efficient for reactions like Friedel-Crafts acylation of activated arenes; cost-effective. researchgate.net |

Distinctions from Traditional Protic Acids and Transition Metal Catalysts

Cerium(III) triflate and other lanthanide triflates possess distinct advantages over traditional acid catalysts, which can be broadly categorized as protic (Brønsted) acids and conventional Lewis acids (often based on transition metals).

Distinctions from Protic Acids (e.g., HCl, H₂SO₄): The primary difference lies in the nature of their acidity. Protic acids donate a proton (H⁺) to activate substrates. In contrast, cerium(III) triflate functions as a Lewis acid, accepting an electron pair via its empty orbitals on the Ce³⁺ cation. researchgate.net This Lewis acidity allows it to coordinate with and activate carbonyl compounds and other Lewis bases. researchgate.net While metal triflates can generate Brønsted acidity in situ through the polarization of coordinated water molecules, their primary catalytic role is typically Lewis acidic. nih.gov This distinction is crucial for reaction selectivity and functional group tolerance.

Distinctions from Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): A paramount advantage of lanthanide triflates is their remarkable water stability. wikipedia.org Traditional Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are highly moisture-sensitive and decompose or become deactivated in the presence of water. researchgate.net This necessitates the use of strictly anhydrous organic solvents. Cerium(III) triflate, however, is stable in water, which not only allows for reactions to be conducted in aqueous media—a greener alternative to many organic solvents—but also simplifies the workup procedure. wikipedia.orgresearchgate.net

Furthermore, traditional Lewis acids are often required in stoichiometric amounts for reactions like Friedel-Crafts acylation because they form strong complexes with the product. chempedia.info Lanthanide triflates, including Ce(OTf)₃, can often be used in truly catalytic quantities and are recoverable and reusable, making processes more atom-economical and environmentally friendly. wikipedia.orgorganic-chemistry.org The triflate anion (CF₃SO₃⁻) is a very weak coordinating anion, which contributes to the high Lewis acidity of the cerium(III) cation compared to its chloride counterpart, CeCl₃. researchgate.net

| Catalyst Type | Example | Primary Mode of Action | Water Tolerance | Recyclability |

|---|---|---|---|---|

| Cerium(III) triflate | Ce(OTf)₃ | Lewis Acid | High (Stable in water) wikipedia.org | Yes organic-chemistry.org |

| Traditional Lewis Acid | AlCl₃ | Lewis Acid | Low (Decomposes) researchgate.net | Difficult |

| Protic Acid | H₂SO₄ | Brønsted Acid | N/A (Is an aqueous acid) | Difficult |

Development of Dual-Catalyst Systems and Cooperative Catalysis with Cerium; trifluoromethanesulfonic acid

The catalytic activity of cerium(III) triflate can be significantly enhanced through its incorporation into dual-catalyst or cooperative systems, where a co-catalyst works in synergy to promote a reaction. researchgate.net This approach is particularly valuable for transformations where a single catalyst is insufficient.

A notable example is the Friedel-Crafts acylation of less-activated aromatic compounds. While cerium(III) triflate alone is effective for activated arenes like anisole (B1667542), its catalytic power is insufficient for moderately deactivated substrates. Research has shown that the addition of lithium perchlorate (B79767) (LiClO₄) as a co-catalyst dramatically improves reaction yields. researchgate.net In this dual system, the cerium triflate acts as the primary Lewis acid, while the lithium perchlorate is believed to assist in the crucial step of generating the highly electrophilic acylium ion from the acid anhydride (B1165640), leading to a potent synergistic effect. researchgate.net

The principle of cerium participating in synergistic catalysis extends to other forms of cerium as well. For instance, cerium oxide (CeO₂) has been shown to have synergistic effects when combined with copper, enhancing the catalytic hydrogenation of CO₂. mdpi.com Similarly, the development of cerium-based bimetallic and multiplex oxide catalysts for selective catalytic reduction (SCR) of nitrogen oxides relies on the synergistic interaction between cerium and other metals like manganese, tungsten, or molybdenum to improve redox properties and surface acidity. mdpi.com The development of platinum dual-atom catalysts supported on cerium oxide further underscores the ability of cerium to facilitate cooperative catalytic processes. nih.gov These examples, while not all involving the triflate salt directly, highlight a general and important characteristic of cerium in catalysis: its ability to work cooperatively with other chemical species to achieve enhanced reactivity and selectivity.

Future Perspectives and Emerging Research Directions for Cerium; Trifluoromethanesulfonic Acid

Exploration in Novel Reaction Manifolds and Unprecedented Reactivity

The exploration of cerium triflate in new reaction manifolds is a burgeoning area of research, aimed at constructing complex molecular architectures with high efficiency. A primary focus is on its application in multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. These reactions are highly valued for their atom economy and operational simplicity.

Cerium(III) triflate has proven to be an effective catalyst for sophisticated cascade MCRs. For instance, it catalyzes the reaction between alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides. researchgate.net This one-pot operation proceeds through a chemoselective and regioselective triple isocyanide insertion, followed by a [3 + 2] cycloaddition, to assemble complex triazole–oxazole derivatives. researchgate.net This demonstrates the catalyst's ability to orchestrate a sequence of intricate bond-forming events under controlled conditions.

Beyond MCRs, research is delving into the unprecedented reactivity of cerium complexes. While the chemistry of lanthanides is often dominated by single-electron transfer reactions, studies on cerium complexes with redox-active ligands suggest the potential for multielectron redox reactivity. acs.org By stabilizing cerium in multiple oxidation states, these ligand systems could enable cerium triflate catalysts to participate in novel two-electron transfer processes, a significant departure from classical cerium chemistry. acs.org This opens the door for designing new types of catalytic cycles for challenging transformations.

The versatility of cerium triflate as a Lewis acid is also being exploited in other novel reactions, such as the Friedel-Crafts acylation of activated benzenes and the activation of hydroxyl groups in propargylic alcohols for subsequent reactions with aromatic compounds. rsc.org Its ability to function under mild, often neutral, conditions makes it particularly attractive for multistep syntheses involving sensitive substrates. rsc.org

Table 1: Examples of Cerium Triflate in Novel Reaction Manifolds

| Reaction Type | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Multicomponent Cascade Reaction | Alkynyl carboxylic acids, tert-butyl isocyanide, organic azides | Ce(OTf)3 | One-pot synthesis of triazole–oxazole derivatives via triple isocyanide insertion and cycloaddition. researchgate.net |

| Friedel-Crafts Acylation | Activated benzenes, acylating agents | Ce(OTf)3 | Catalytic acylation to form aromatic ketones in very good yields. rsc.org |

This table provides illustrative examples of reactions where Cerium triflate is used to catalyze novel transformations.

Hybrid Catalytic Systems Integrating Cerium; trifluoromethanesulfonic acid with Photoredox or Electrochemistry

A significant frontier in catalysis is the development of hybrid systems that merge the capabilities of cerium triflate with sustainable energy sources like light or electricity. These approaches aim to access new reaction pathways and improve the efficiency and environmental footprint of chemical synthesis by using traceless reagents.

Photoredox Catalysis: The integration of cerium catalysis with photoredox systems is a promising strategy. Cerium complexes can generate radical species through the photoresponsive character of Ce(IV) carboxylates and alkoxides, or via the electronic transition of Ce(III). nih.gov The core of this approach lies in the Ce(IV)/Ce(III) redox couple. A photocatalyst, upon absorbing visible light, can oxidize a Ce(III) species to a highly oxidizing Ce(IV) species, which then drives the desired chemical transformation before being reduced back to Ce(III), closing the catalytic cycle. A multicatalytic cerium photoredox system has been developed for the challenging cleavage of C–C bonds adjacent to hydroxyl groups, demonstrating its potential for complex molecular editing. scispace.com

Electrochemistry: The synergy between cerium catalysis and electrochemistry offers a powerful, oxidant-free method for organic synthesis. rsc.org Electricity can be used to regenerate the active Ce(IV) oxidant from the Ce(III) precatalyst at an electrode, avoiding the need for stoichiometric chemical oxidants. rsc.orgrsc.org This approach, termed photoelectrochemical (PEC) cerium catalysis, combines the merits of both photochemical and electrochemical methods, leading to milder reaction conditions and a broader substrate scope. rsc.org This has been applied to the activation of substrates like carboxylic acids and alcohols. rsc.org The strong oxidizing potential of the Ce(IV)/Ce(III) couple is central to these applications, which are being explored for organic synthesis, environmental remediation, and in redox flow batteries. rsc.orgresearchgate.net The choice of ligand and solvent environment can significantly tune the redox potential, allowing for tailored applications. researchgate.net

These hybrid systems represent a paradigm shift, moving away from traditional, often harsh, chemical oxidants and towards more sustainable methods driven by light or electricity.

Computational Design and Predictive Modeling for Next-Generation this compound Catalysts

The rational design of next-generation catalysts increasingly relies on computational chemistry and predictive modeling. These in silico techniques provide atomic-level insights into catalyst structure, stability, and reaction mechanisms, accelerating the discovery of more efficient and selective catalysts.

For cerium-based systems, Density Functional Theory (DFT) has become a cornerstone for computational investigation. acs.org The vast majority of these studies have focused on heterogeneous catalysis involving cerium oxide (ceria, CeO₂), exploring its unique redox properties, the critical role of oxygen vacancies, and strong metal-support interactions. rsc.org Computational models have successfully rationalized how the shape of ceria nanocrystals and the nature of exposed crystal facets influence catalytic reactivity. acs.org

While computational studies specifically targeting homogeneous cerium triflate catalysts are less common, the established methodologies for ceria provide a robust framework for future research. Key areas of exploration will include:

Modeling Reaction Mechanisms: DFT calculations can be used to map the entire energy profile of a cerium triflate-catalyzed reaction. This allows for the identification of rate-determining steps and key transition states, providing a deeper understanding of how the catalyst functions.

Predicting Catalyst Activity: By identifying key descriptors—structural or electronic properties that correlate with catalytic activity—machine learning and other data-driven models can predict the performance of new, untested catalyst designs. researchgate.netresearchgate.net This approach can significantly reduce the time and resources required for catalyst development.

The future of cerium triflate catalyst design will involve a synergistic loop between computational prediction and experimental validation. As computational power grows and theoretical models become more sophisticated, the in silico design of highly optimized cerium triflate catalysts for specific, challenging chemical transformations will move from a long-term vision to a practical reality.

Role of this compound in Advanced Functional Systems (e.g., Environmental Catalysis, Selectivity Enhancement)

The unique properties of cerium triflate are being leveraged in advanced systems that address key challenges in green chemistry and selective synthesis.

Selectivity Enhancement: Achieving high selectivity—the preferential formation of one product over others—is a central goal in organic chemistry. Cerium(IV) triflate has emerged as a valuable reagent for highly selective oxidation reactions. It can, for example, catalyze the oxidation of various sulfides to their corresponding sulfoxides in high yields, using aqueous hydrogen peroxide as a green oxidant. researchgate.net Crucially, this method avoids the common problem of over-oxidation to sulfones, demonstrating excellent chemoselectivity. researchgate.net The reaction is compatible with a wide array of sensitive functional groups, making it a powerful tool for complex molecule synthesis. researchgate.net Similarly, Ce(OTf)₄ is effective for the benzylic oxidation of aromatic compounds, providing a direct route to valuable aromatic aldehydes and ketones at room temperature. rsc.orgresearchgate.net

Environmental Catalysis and Green Chemistry: The principles of green chemistry encourage the use of catalysts that are efficient, reusable, and function under environmentally benign conditions. Rare-earth metal triflates, including cerium triflate, are recognized as potent, water-compatible Lewis acids. researchgate.net Their stability and activity in aqueous media or under solvent-free conditions make them attractive alternatives to traditional, water-sensitive Lewis acids. researchgate.net While large-scale environmental catalysis, such as automotive exhaust treatment, predominantly uses heterogeneous cerium oxide-based materials, the underlying redox chemistry of the Ce³⁺/Ce⁴⁺ couple is the same. bohrium.com Research into homogeneous cerium triflate catalysis contributes to the fundamental understanding of this chemistry. The development of reactions that proceed with high atom economy, such as the multicomponent reactions discussed previously, further solidifies the role of cerium triflate in advanced, sustainable chemical synthesis. researchgate.net

The future in this area will likely see cerium triflate incorporated into more sophisticated systems, such as recyclable catalytic processes in green solvents or immobilized on solid supports to combine the high selectivity of homogeneous catalysis with the ease of separation of heterogeneous systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for safely handling and storing trifluoromethanesulfonic acid in catalytic reactions?

- Methodological Answer : Trifluoromethanesulfonic acid (TfOH) is highly corrosive and hygroscopic. Storage should be in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. For catalytic applications, use glass or PTFE-lined reactors to avoid metal corrosion. Neutralization spills with sodium bicarbonate or calcium carbonate. Safety protocols include wearing acid-resistant gloves, face shields, and working in fume hoods (TCI America SDS guidelines) .

Q. How does trifluoromethanesulfonic acid compare to sulfuric acid in Friedel-Crafts acylation reactions?

- Methodological Answer : TfOH’s low nucleophilicity and high acidity (pKa ≈ -12) enable faster reaction kinetics and reduced side reactions (e.g., sulfonation) compared to H₂SO₄. For example, in synthesizing 2-acetyl-6-methoxynaphthalene, TfOH achieves >90% yield at 0°C within 2 hours, whereas H₂SO₄ requires higher temperatures (40°C) and longer times (6 hours). Monitor reaction progress via TLC (silica gel 60 F₂₅₄) .

Q. What are the recommended solvents for cerium triflate-catalyzed oxidations?

- Methodological Answer : Cerium triflate exhibits optimal activity in polar aprotic solvents like acetonitrile or dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent ligand dissociation. For example, in the oxidation of alcohols to ketones, acetonitrile at 60°C with cerium ammonium nitrate (CAN) as a co-oxidant achieves 85% yield .

Q. How can researchers verify the purity of trifluoromethanesulfonic acid batches?

- Methodological Answer : Use nuclear magnetic resonance (¹⁹F NMR) to confirm purity, with a singlet at δ -78 ppm (CF₃ group). Titration against standardized NaOH (phenolphthalein indicator) quantifies acid strength. Batch-specific Certificates of Analysis (CoA) from suppliers like Sigma-Aldrich provide additional validation .

Q. What role does cerium play in redox reactions involving trifluoromethanesulfonic acid?

- Methodological Answer : Cerium(III/IV) salts (e.g., cerium ammonium nitrate) act as Lewis acid catalysts and redox mediators. In oxidative coupling reactions, Ce³⁺ facilitates electron transfer while TfOH stabilizes cationic intermediates. For example, Ce(OTf)₃ catalyzes the cyclization of γ-butyrolactone under high pressure (1.5 GPa) with 70% efficiency .

Advanced Research Questions